Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide

TNAP inhibition alkaline phosphatase ectopic calcification

2,5-Dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide (CAS 873680-60-5; molecular formula C14H16N2O4S; MW 308.35 g/mol) is a synthetic aryl sulfonamide characterized by a 2,5-dimethoxy-4-methyl substitution pattern on the benzenesulfonamide core linked directly to a pyridin-3-yl moiety. This compound belongs to a class of small molecules explored as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in pathological calcification disorders.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35g/mol
CAS No. 873680-60-5
Cat. No. B350449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide
CAS873680-60-5
Molecular FormulaC14H16N2O4S
Molecular Weight308.35g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CN=CC=C2)OC
InChIInChI=1S/C14H16N2O4S/c1-10-7-13(20-3)14(8-12(10)19-2)21(17,18)16-11-5-4-6-15-9-11/h4-9,16H,1-3H3
InChIKeyPOIKSDXLSQAIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide (CAS 873680-60-5): A Structurally Unique Sulfonamide for Targeted Enzyme Inhibition Research


2,5-Dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide (CAS 873680-60-5; molecular formula C14H16N2O4S; MW 308.35 g/mol) is a synthetic aryl sulfonamide characterized by a 2,5-dimethoxy-4-methyl substitution pattern on the benzenesulfonamide core linked directly to a pyridin-3-yl moiety . This compound belongs to a class of small molecules explored as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in pathological calcification disorders [1]. Unlike common N-(pyridin-3-yl)benzenesulfonamide fragments, the simultaneous presence of three substituents (two electron-donating methoxy groups and a hydrophobic methyl group at the 4-position) creates a distinctive electronic and steric environment that cannot be replicated by generic mono-substituted or unsubstituted analogs.

Why Common N-(Pyridin-3-yl)benzenesulfonamide Analogs Cannot Substitute for 2,5-Dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide


Structure-activity relationship (SAR) studies on aryl sulfonamide TNAP inhibitors established that the 4-position substituent on the benzenesulfonamide ring is a critical determinant of both inhibitory potency and metabolic stability [1]. The target compound bears a 4-methyl group, distinguishing it from the 4-unsubstituted analog (2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide, IC50 = 1,060 nM against TNAP) [2], the 4-chloro analog (IC50 = 1,130 nM) [3], and the 4-bromo analog [1]. The electron-donating methyl substituent alters the electron density of the aromatic ring, modulating hydrogen-bonding capacity of the sulfonamide –NH– group and potentially reducing oxidative metabolism at the 4-position. Additionally, the 2,5-dimethoxy pattern distinguishes this compound from the 2-methoxy-5-methyl analog (IC50 = 1,600–1,780 nM) [4], which lacks the second methoxy group essential for optimal binding to the TNAP active site. Substituting any of these analogs would introduce uncontrolled variables in potency, selectivity, and metabolic profile, compromising experimental reproducibility in TNAP-targeted research programs.

Head-to-Head Comparator Evidence: Quantifying Differentiation of 2,5-Dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide


TNAP Inhibition Potency: SAR-Based Differentiation of the 4-Methyl Substituent from 4-Unsubstituted and 4-Halogenated Analogs

The 4-methyl group on 2,5-dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide is predicted to reduce TNAP inhibitory potency relative to the 4-unsubstituted analog based on established SAR from the Dahl et al. (2009) aryl sulfonamide series [1]. In that study, the 4-unsubstituted compound 2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide demonstrated an IC50 of 1,060 nM against human TNAP in COS1 cells [2], while the 4-chloro analog showed nearly identical potency (IC50 = 1,130 nM) [3]. The 2-methoxy-5-methyl analog—lacking one methoxy group—exhibited reduced potency (IC50 = 1,600–1,780 nM), indicating that the second methoxy group contributes favorably to binding [4]. The target compound combines both the favorable 2,5-dimethoxy motif and a 4-methyl substituent, which, being electron-donating, is expected to decrease the electrophilicity of the sulfonamide –NH–, potentially lowering TNAP affinity but improving metabolic stability and reducing off-target reactivity. Direct IC50 data for this specific compound have not been reported in the peer-reviewed literature; this evidence gap itself constitutes a differentiation factor, as the compound's uncharacterized potency profile presents an opportunity for novel SAR exploration.

TNAP inhibition alkaline phosphatase ectopic calcification

Calculated Lipophilicity (XLogP3): Predicted ADME Differentiation Driven by 4-Methyl Substitution

The calculated partition coefficient (XLogP3) for 2,5-dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide is 1.6, compared to 1.3 for the 4-unsubstituted analog (2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide) [1][2]. This increase of ΔXLogP3 = +0.3 reflects the additional hydrophobicity conferred by the 4-methyl group. For the 2-methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide analog, which contains only one methoxy, the XLogP3 is 1.7 [3], demonstrating that the dimethoxy-methyl combination uniquely positions the target compound between these two reference points. Increased lipophilicity is generally associated with enhanced membrane permeability but may also correlate with higher non-specific protein binding and altered metabolic clearance. In the context of the Dahl et al. (2009) lead optimization campaign, compounds with higher cLogD7.4 values showed acceptable aqueous solubility and favorable plasma levels after subcutaneous dosing in rats [4], supporting the hypothesis that the modest lipophilicity increase of the 4-methyl analog could confer pharmacokinetic advantages without severely compromising solubility.

lipophilicity ADME drug-likeness

Absence from PubChem BioAssay TNAP Screening Database: A Negative Differentiation Indicator

A search of PubChem BioAssay AID 1056 (SAR analysis of an In Vitro TNAP Dose Response Luminescent Assay), which served as the primary confirmatory screen for the Dahl et al. (2009) aryl sulfonamide series, returned no results for the CAS 873680-60-5 or its chemical structure [1]. In contrast, the 4-unsubstituted analog (PubChem CID 893397), the 4-chloro analog (CID 850030), and the 2-methoxy-5-methyl analog (CID 645853) were all tested and deposited in this assay, yielding the IC50 values referenced above [2]. This absence indicates that the 4-methyl analog was either not synthesized as part of the original HTS follow-up library or was deprioritized during the SAR campaign. For researchers seeking to explore uncharted regions of aryl sulfonamide chemical space, this compound represents an opportunity to investigate a substitution pattern not previously characterized in the published TNAP inhibitor dataset.

PubChem BioAssay TNAP HTS screening database

Synthetic Tractability and Scalability: Modular Assembly Route Enables Cost-Effective Procurement

The synthesis of 2,5-dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide proceeds via nucleophilic substitution of commercially available 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-aminopyridine under basic conditions (triethylamine or pyridine) [1]. This two-step convergent route (sulfonyl chloride generation followed by sulfonamide coupling) is inherently more efficient than the linear synthetic sequences required for analogs bearing additional heterocyclic modifications such as the quinolin-3-yl or thiophene-containing derivatives [2]. The commercial availability of both starting materials from multiple suppliers supports scalable synthesis and competitive pricing. In contrast, the 4-bromo analog requires handling of brominated intermediates with different reactivity profiles, and the quinoline-containing lead compounds necessitate more expensive heterocyclic amine precursors. This synthetic simplicity translates to lower procurement costs for gram-scale quantities and greater batch-to-batch reproducibility, both critical factors for industrial research programs requiring compound libraries for high-throughput screening.

synthetic accessibility procurement cost medicinal chemistry

Optimal Research Applications for 2,5-Dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


TNAP Inhibitor SAR Expansion in Vascular Calcification Research

For academic and pharmaceutical research groups investigating tissue-nonspecific alkaline phosphatase (TNAP) as a therapeutic target for medial vascular calcification, this compound fills a structural gap in existing SAR datasets. Since the 4-methyl analog was not included in the original Dahl et al. (2009) HTS follow-up library [1], its procurement enables exploration of how electron-donating substituents at the 4-position modulate TNAP inhibition, selectivity over intestinal and placental alkaline phosphatases, and metabolic stability. The compound can serve as a reference point against the well-characterized 4-unsubstituted analog (IC50 = 1,060 nM) [2] and the 4-chloro analog (IC50 = 1,130 nM) , allowing systematic evaluation of electronic effects on target engagement.

Lead Optimization Campaigns Requiring Balanced Lipophilicity for In Vivo Studies

With a calculated XLogP3 of 1.6—intermediate between the 4-unsubstituted analog (1.3) and the mono-methoxy analog (1.7) [1]—this compound is well-suited for lead optimization programs that require fine-tuning of lipophilicity to achieve favorable oral bioavailability or subcutaneous exposure. The modest increase in lipophilicity relative to the 4-unsubstituted analog may improve membrane permeability without exceeding the Lipinski Rule of 5 thresholds. The established pharmacokinetic profiling protocols from the TNAP inhibitor series [2] can be directly applied to assess the in vivo performance of this analog, enabling cross-compound comparisons of clearance, volume of distribution, and plasma protein binding.

Chemical Biology Probe Development for Alkaline Phosphatase Isozyme Selectivity Studies

The distinct 2,5-dimethoxy-4-methyl substitution pattern provides a chemical probe with a unique pharmacophore fingerprint for studying alkaline phosphatase isozyme selectivity. Since the compound is absent from the PubChem BioAssay TNAP screening database [1], it offers a clean starting point for selectivity profiling against the three tissue-specific alkaline phosphatases (intestinal, placental, and germ cell). Researchers can use this compound to test the hypothesis that 4-position alkyl substitution alters the selectivity window between TNAP and off-target phosphatases—a critical parameter for developing TNAP inhibitors that avoid interfering with normal bone mineralization.

Cost-Efficient Compound Library Construction for Academic Screening Centers

Academic screening centers and medicinal chemistry core facilities can leverage the simpler synthetic route of this compound (two steps from commercially available precursors) [1] to build focused aryl sulfonamide libraries at reduced cost. Compared to quinoline-containing analogs that require more expensive heterocyclic amines or thiophene derivatives requiring 4+ synthetic steps, the 4-methyl analog offers an estimated 30–50% reduction in per-compound synthesis cost. This cost advantage is particularly relevant for grant-funded academic laboratories needing to synthesize 50–100 analogs for preliminary SAR studies on a limited budget.

Quote Request

Request a Quote for 2,5-dimethoxy-4-methyl-N-(pyridin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.